molecular formula C18H17FN4O2S B2592192 N-(4-fluorophenyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105210-65-8

N-(4-fluorophenyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2592192
CAS RN: 1105210-65-8
M. Wt: 372.42
InChI Key: GXVUDRDYLWGBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Researchers have developed hybrid molecules containing various moieties, including thiadiazole, through microwave-assisted synthesis. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these molecules demonstrated significant antimicrobial activity against various microorganisms, as well as notable antiurease and antilipase activities (Başoğlu et al., 2013).

PET Imaging of Neuroinflammation

Fluorine-18 labeled ligands have been synthesized for positron emission tomography (PET) imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. These ligands showed promise in detecting neuroinflammation, particularly in the context of neurodegenerative diseases like Alzheimer's disease, by showing higher uptake in treated mouse brains compared to controls (Lee et al., 2022).

Inhibition of Mycobacterium tuberculosis

A series of thiadiazole-aminopiperidine hybrid analogues were designed and synthesized as potent inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. Among these, specific compounds exhibited notable inhibition of the Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with significant antituberculosis activity, highlighting their potential as new antituberculosis agents (Jeankumar et al., 2013).

Disposition and Metabolism Studies

Disposition and metabolism studies of compounds structurally related to N-(4-fluorophenyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide have provided insights into their pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles. These studies are critical for understanding the potential therapeutic applications and safety profiles of these compounds (Renzulli et al., 2011).

PET Imaging for Neurological Disorders

Another study focused on the development of fluorine-18 labeled ligands for PET imaging of the CSF1R to assess microglial activation in various neurological disorders. This research indicates the utility of such compounds in diagnosing and monitoring neuroinflammatory conditions, potentially leading to new therapeutic strategies (Horti et al., 2019).

properties

IUPAC Name

N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-13-3-5-14(6-4-13)20-18(24)23-9-7-12(8-10-23)16-21-22-17(26-16)15-2-1-11-25-15/h1-6,11-12H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVUDRDYLWGBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.